

An In-depth Technical Guide to the Structure and Stereochemistry of (-)-Verbenene

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Compound of Interest

Compound Name: (-)-Verbenene

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Abstract

(-)-Verbenene, a bicyclic monoterpene, is a chiral molecule of significant interest in various fields of chemical research. This technical guide provides a comprehensive overview of the structure and stereochemistry of **(-)-Verbenene**, including its chemical identity, key physicochemical properties, and detailed stereochemical configuration. This document also outlines an experimental protocol for a plausible synthetic route and presents available spectroscopic data for its characterization. A logical diagram illustrating the stereochemical relationships of related compounds is also provided to aid in the understanding of its chiral nature.

Chemical Identity and Physicochemical Properties

(-)-Verbenene is a naturally occurring bicyclic monoterpene. Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄	[NIST, PubChem]
Molecular Weight	134.22 g/mol	[NIST, PubChem]
IUPAC Name	(1S,5S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene	[PubChem]
CAS Registry Number	4080-46-0	[NIST, PubChem]
Appearance	Colorless to pale yellow liquid (estimated)	[The Good Scents Company]
Boiling Point	162-164 °C at 760 mmHg	[The Good Scents Company]
Solubility	Insoluble in water; soluble in alcohol and most organic solvents.	[The Good Scents Company, Wikipedia]

Stereochemistry of (-)-Verbenene

The stereochemistry of **(-)-Verbenene** is defined by the spatial arrangement of atoms at its two chiral centers. The levorotatory nature of this enantiomer, indicated by the "(-)" prefix, corresponds to a specific absolute configuration.

Absolute Configuration

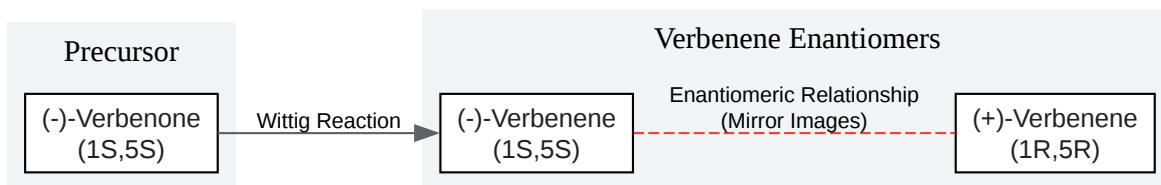
The absolute configuration of the chiral centers in **(-)-Verbenene** is determined using the Cahn-Ingold-Prelog (CIP) priority rules. The two stereocenters are located at the bridgehead carbons of the bicyclo[3.1.1]heptane ring system. Based on its relationship to (-)-Verbenone, which has a known (1S,5S) configuration, and the stereochemically defined IUPAC name, the absolute configuration of **(-)-Verbenene** is (1S,5S).^[1]

The IUPAC Standard InChI for the enantiomer that includes the stereochemical information consistent with **(-)-Verbenene** is InChI=1S/C10H14/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,8-9H,1,6H2,2-3H3/t8-,9-/m0/s1.^[2] The /t8-,9- and /m0 components of this string define the specific stereochemical arrangement of the molecule.

Enantiomers and Related Stereoisomers

(-)-Verbenene is one of two enantiomers of Verbenene. Its mirror image, which is non-superimposable, is **(+)-Verbenene**, with the opposite (1R,5R) configuration. These enantiomers exhibit identical physical properties except for the direction in which they rotate plane-polarized light.

The stereochemical relationships between **(-)-Verbenene**, its enantiomer, and its precursor **(-)-Verbenone** are crucial for understanding its synthesis and biological activity.



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Stereochemical relationship of **(-)-Verbenene**.

Synthesis of **(-)-Verbenene**

A common and effective method for the synthesis of alkenes from ketones is the Wittig reaction.^{[3][4]} This makes it a suitable method for the preparation of **(-)-Verbenene** from its corresponding ketone, **(-)-Verbenone**.

Proposed Experimental Protocol: Wittig Reaction

This protocol describes the synthesis of **(-)-Verbenene** from **(-)-Verbenone** using methylenetriphenylphosphorane as the Wittig reagent.

Materials:

- **(-)-Verbenone**
- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexane

- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)
- Diethyl ether
- Hexane
- Silica gel for column chromatography

Procedure:

- Preparation of the Wittig Reagent (Ylide):
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, suspend methyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add a solution of n-butyllithium in hexane dropwise to the suspension with vigorous stirring.
 - Allow the resulting deep red or orange solution of the ylide to warm to room temperature and stir for 1 hour.
- Wittig Reaction:
 - Cool the ylide solution back to 0 °C.
 - Dissolve (-)-Verbenone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a syringe.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

- Work-up and Purification:
 - Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether.
 - Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
 - Filter the solution and concentrate the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel, eluting with hexane, to yield pure **(-)-Verbenene**.

Spectroscopic Data

The characterization of **(-)-Verbenene** relies on various spectroscopic techniques. Below is a summary of expected and reported data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, high-resolution NMR dataset for **(-)-Verbenene** is not readily available in the searched literature, the expected chemical shifts can be inferred from the structure and data for similar compounds.

Expected ^1H NMR Chemical Shifts:

- Vinyl Protons: Signals for the exocyclic methylene protons ($=\text{CH}_2$) are expected in the region of 4.5-5.5 ppm. The protons on the endocyclic double bond would appear in a similar or slightly downfield region.
- Allylic Protons: Protons on carbons adjacent to the double bonds would resonate in the range of 2.0-2.5 ppm.
- Alkyl Protons: The bridgehead protons and other aliphatic protons would appear between 1.0 and 2.0 ppm.

- Methyl Protons: The gem-dimethyl groups on the bicyclic ring would likely show two distinct singlets in the range of 0.8-1.3 ppm.

Expected ^{13}C NMR Chemical Shifts:

- Alkene Carbons: The carbons of the double bonds are expected to appear in the downfield region of the spectrum, typically between 100 and 150 ppm.
- Aliphatic Carbons: The sp^3 hybridized carbons of the bicyclic ring system would be found in the upfield region, generally between 20 and 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **(-)-Verbenene** would be characterized by the following absorption bands:

Functional Group	Wavenumber (cm^{-1})	Intensity
=C-H stretch (sp^2)	3010-3095	Medium
C-H stretch (sp^3)	2850-2960	Strong
C=C stretch (alkene)	1640-1680	Medium to Weak
C-H bend (alkene)	890-990	Strong

The C=C stretching vibration for the exocyclic methylene group is a key characteristic feature.

[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

In a GC-MS analysis, **(-)-Verbenene** would exhibit a specific retention time on a given column. The mass spectrum would show a molecular ion peak (M^+) at $\text{m/z} = 134$. The fragmentation pattern would be characteristic of a bicyclic monoterpene, with major fragments arising from the loss of methyl ($\text{m/z} = 119$) and other alkyl groups, as well as rearrangements of the bicyclic core.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Conclusion

(-)-Verbenene is a chiral molecule with a defined (1S,5S) absolute configuration. Its structure and stereochemistry can be unambiguously determined through a combination of spectroscopic methods and by understanding its relationship to stereochemically defined precursors like (-)-Verbenone. The Wittig reaction provides a viable synthetic route for its preparation. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the study and application of this and related chiral monoterpenes.

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